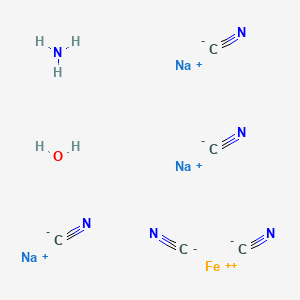
POLY(D-GLU, D-LYS) HYDROBROMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(D-glutamic acid, D-lysine) hydrobromide: is a synthetic polypeptide composed of D-glutamic acid and D-lysine residues. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, and medicine. It is often used in ligand binding assays and other biochemical applications due to its ability to form stable complexes with various molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Poly(D-glutamic acid, D-lysine) hydrobromide is typically synthesized through the polymerization of D-glutamic acid and D-lysine monomers. The polymerization process involves the use of specific catalysts and reaction conditions to ensure the formation of a stable polymer. The reaction is usually carried out in an aqueous solution at a controlled temperature and pH to optimize the polymerization process .
Industrial Production Methods: In industrial settings, the production of poly(D-glutamic acid, D-lysine) hydrobromide involves large-scale polymerization reactors. The monomers are fed into the reactor along with the necessary catalysts and solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to ensure consistent product quality. After the polymerization is complete, the product is purified and dried to obtain the final poly(D-glutamic acid, D-lysine) hydrobromide powder .
Analyse Chemischer Reaktionen
Types of Reactions: Poly(D-glutamic acid, D-lysine) hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the polymer.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acid derivatives, while reduction can result in the formation of alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Poly(D-glutamic acid, D-lysine) hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used in ligand binding assays to study the interactions between molecules.
Biology: The compound is employed in cell culture studies to promote cell adhesion and growth.
Wirkmechanismus
The mechanism by which poly(D-glutamic acid, D-lysine) hydrobromide exerts its effects involves its ability to form stable complexes with various molecules. The polymer’s structure allows it to interact with different molecular targets, including proteins and nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the nature of the target molecules and the context in which the polymer is used .
Vergleich Mit ähnlichen Verbindungen
Poly(D-glutamic acid, D-lysine) hydrobromide can be compared with other similar compounds, such as:
Poly-L-lysine hydrobromide: Similar in structure but composed of L-lysine residues.
Poly-D-glutamic acid sodium salt: Composed solely of D-glutamic acid residues.
Poly-L-glutamic acid sodium salt: Composed solely of L-glutamic acid residues.
Poly(Ala, Glu, Lys, Tyr) hydrobromide: A more complex polymer containing alanine, glutamic acid, lysine, and tyrosine residues.
The uniqueness of poly(D-glutamic acid, D-lysine) hydrobromide lies in its specific combination of D-glutamic acid and D-lysine residues, which confer distinct properties and applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
119039-80-4 |
|---|---|
Molekularformel |
C6H12N2O2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-6-[1-(3-methoxyanilino)ethylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B1169455.png)

